Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBDNC) is a synthetic organic compound that has recently been studied for its potential applications in various scientific research areas. TBDNC is a highly stable and non-toxic compound, which has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
One notable application of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is in the synthesis of fused tetracyclic heterocycles. A study by Li et al. (2013) described a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding fused tetracyclic heterocycles under catalyst-free conditions. This method showcased a versatile approach to synthesizing naphthyridine derivatives, indicating the compound's utility in creating structurally complex molecules with potential pharmaceutical applications (Li et al., 2013).
Antimycobacterial Activities
Another significant area of research is the exploration of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate derivatives for their antimycobacterial properties. Sriram et al. (2007) synthesized and evaluated a series of naphthyridine-3-carboxylic acids for their in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis. The study found that specific derivatives exhibited potent activity against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis, highlighting the compound's potential as a lead for developing new antimycobacterial agents (Sriram et al., 2007).
properties
IUPAC Name |
tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGREZOOLKXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467286 | |
Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
CAS RN |
259809-44-4 | |
Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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